GR Binding Affinity: Glucocorticoid Receptor Agonist-1 Exhibits Comparable Potency to Leading GR Agonists
Glucocorticoid receptor agonist-1 demonstrates potent glucocorticoid receptor binding with an IC50 of 2.8 nM . This value places it in the same high-potency range as clinical glucocorticoids like dexamethasone and prednisolone, and is comparable to other research GR agonists such as AZD2906 (IC50 = 2.2 nM in human GR) and GSK866 (IC50 = 4.6 nM) . While not the absolute most potent compound, its activity is within the range expected for a potent GR modulator suitable for targeted delivery applications [1].
| Evidence Dimension | Glucocorticoid Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 2.8 nM |
| Comparator Or Baseline | Dexamethasone (IC50 range: 2.51 - 5.58 nM), Prednisolone (IC50: 2.95 nM), AZD2906 (IC50: 2.2 nM), GSK866 (IC50: 4.6 nM), ZK 216348 (IC50: 20.3 nM) |
| Quantified Difference | Comparable to dexamethasone and AZD2906; approximately 1.6-fold more potent than GSK866; approximately 7.25-fold more potent than ZK 216348. |
| Conditions | In vitro GR binding assay (fluorescence polarization or similar) |
Why This Matters
Demonstrates that the compound possesses the high GR binding potency necessary for use as an effective agonist in cellular assays and ADC payloads, comparable to established research and clinical compounds.
- [1] Li, Y., et al. Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects. Chemistry & Biodiversity, 2024, 21, e202301782. View Source
